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Compound of Interest

Compound Name: Taxifolin

Cat. No.: B1681242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest in the

pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and

cardioprotective properties. This technical guide provides an in-depth overview of the primary

natural sources of taxifolin and details the methodologies for its extraction and purification,

with a focus on protocols and quantitative data relevant to research and development.

Natural Sources of Taxifolin
Taxifolin is distributed throughout the plant kingdom, but its concentration varies significantly

among species and even within different parts of the same plant. Coniferous trees, particularly

those of the Larix genus, are the most commercially viable sources.

Primary Sources:

Coniferous Trees: The wood, bark, and roots of conifers are the most abundant sources of

taxifolin. Species of note include the Siberian Larch (Larix sibirica), Dahurian Larch (Larix

gmelinii), European Larch (Larix decidua), and Douglas fir (Pseudotsuga menziesii).[1] The

butt logs and roots of larch trees can have taxifolin concentrations 2 to 20 times higher than

the rest of the wood.[2]

Milk Thistle (Silybum marianum): The seeds of the milk thistle plant contain taxifolin as a

component of the silymarin extract.[1]
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Other Plant Sources: Taxifolin is also found in the Chinese yew (Taxus chinensis), Pinus

roxburghii, and Cedrus deodara. It can be isolated from the leaves and bark of species like

Abies nephrolepis.

Secondary Sources: While not typically used for commercial extraction due to lower

concentrations, taxifolin is also present in a variety of common foods:

Fruits and Vegetables: Trace amounts can be found in red onions, apples (particularly the

skin), grapes, and broccoli.

Beverages and Foods: Wine, tea, cocoa, and vinegars aged in cherry wood also contain

taxifolin.

Quantitative Analysis of Taxifolin in Natural Sources
The yield of taxifolin is highly dependent on the plant species, the specific part of the plant

utilized, and the extraction method employed. The following tables summarize quantitative data

from various studies.

Table 1: Taxifolin Content in Various Larch Species (Larix spp.)

Species Plant Part
Taxifolin Content
(mg/g of dry
weight)

Reference

Larix decidua Heartwood 3.3 - 8.4 mg/g

Larix gmelinii Wood (UMAE) 119.6 mg/g

Larix olgensis
Roots (90% Ethanol

Reflux)

Purity of 95.0%

achieved in extract

Larix kaempferi Methanol Extract
3.12 mg/mL (in extract

solution)

Table 2: Taxifolin Content in Other Conifers
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Species Plant Part
Taxifolin Content
(mg/g of dry
weight)

Reference

Abies nephrolepis Leaves (UAE) 31.03 mg/g

Abies nephrolepis Bark (UAE) 1.44 mg/g

Extraction and Purification Methodologies
The extraction of taxifolin from lignocellulosic materials like larch wood involves separating it

from structural polymers such as cellulose and lignin. Several methods have been optimized for

this purpose, ranging from conventional solvent-based techniques to more advanced, green

technologies.

Conventional Solvent Extraction (Hot Reflux)
This is a traditional and straightforward method for taxifolin extraction. It relies on the use of

polar solvents at elevated temperatures to solubilize the target compound.

Experimental Protocol (from Larix olgensis roots):

Preparation: Air-dry and crush larch roots into a coarse powder (30-mesh sieve).

Extraction:

Place 200 g of the wood powder into a flask.

Add 2000 mL of 90% ethanol (solid-to-liquid ratio of 1:10 g/mL).

Heat the mixture to 90°C and maintain under reflux for 3 hours.

Filter the extract. Repeat the extraction process on the solid residue two more times.

Combine the filtrates from all three extraction cycles.

Purification (Crystallization):

Concentrate the combined extract under reduced pressure.
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Dissolve the concentrated residue in hot water (80°C).

Induce rapid crystallization by cooling the solution to 4°C.

Collect the resulting light-yellow powder (taxifolin crystals). Multiple recrystallizations can

be performed to increase purity.

Preparation
Hot Reflux Extraction Purification

Larch Wood/Roots

Grind & Sieve (30-mesh)

Mix with 90% Ethanol
(1:10 ratio)

Heat to 90°C
Reflux for 3 hours Filter & Collect Extract Repeat 2x on Residue Combine Extracts Concentrate under

Reduced Pressure Dissolve in Hot Water (80°C) Cool to 4°C to Crystallize Collect Taxifolin Crystals

Click to download full resolution via product page

Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and

mass transfer. This method often results in higher yields in shorter times and at lower

temperatures compared to conventional methods.

Experimental Protocol (from Abies nephrolepis leaves):

Preparation: Dry and powder the plant material.

Extraction:

Mix the powdered sample with a 50% (v/v) ethanol-water solution at a liquid-to-solid ratio

of 20 mL/g.

Place the mixture in an ultrasonic bath or use an ultrasonic probe.
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Apply ultrasound at a frequency of 45 kHz and a power of 160 W.

Maintain the extraction temperature at 59.19°C (332.19 K).

Conduct the extraction for 39.25 minutes.

Post-Extraction:

Filter the resulting solution to separate the extract from the solid residue.

The extract is then ready for analysis (e.g., HPLC) or further purification.

Preparation
Ultrasound-Assisted Extraction

Post-Extraction

Dried Plant Material
(e.g., Abies leaves)

Powder Material

Mix with 50% Ethanol
(20 mL/g ratio)

Apply Ultrasound
(45 kHz, 160 W)

Maintain Conditions:
Temp: ~59°C

Time: ~39 min

Filter to separate
solid residue

Crude Extract for
Analysis/Purification

Click to download full resolution via product page

Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and moisture within the plant material,

causing a rapid temperature increase and internal pressure buildup that ruptures cell walls,

releasing the target compounds.

Experimental Protocol (from Larix gmelinii wood):

Preparation: Obtain finely powdered larch wood.

Extraction:
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Mix the wood powder with a 60% (v/v) ethanol-water solution.

Use an optimized liquid-to-solid ratio of 15 mL/g.

Place the mixture in a microwave extraction vessel.

Apply microwave irradiation at a power of 406 W for a duration of 14 minutes.

Post-Extraction:

Cool the extract to room temperature.

Filter the solution for subsequent analysis by HPLC or for further purification steps.

Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide

(CO2), as the extraction solvent. By altering the temperature and pressure, the solvating power

of the CO2 can be precisely controlled. For polar compounds like taxifolin, a polar co-solvent

(entrainer) such as ethanol is typically required.

General Protocol Parameters:

Supercritical Fluid: Carbon Dioxide (CO2).

Co-solvent/Entrainer: Ethanol.

Temperature Range: 35°C - 65°C.

Pressure Range: 10 MPa - 35 MPa (100 - 350 bar).

Process: The process often involves alternating between a static phase (allowing the

supercritical fluid to equilibrate with the matrix) and a dynamic phase (flushing the extract

from the vessel).

Purification of Taxifolin Extract
Following initial extraction, the crude extract often requires further purification to achieve high-

purity taxifolin suitable for pharmaceutical applications.
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Crystallization: As described in the reflux protocol, this is a common and effective method for

purifying taxifolin from a concentrated extract.

Column Chromatography: For higher purity, column chromatography is employed. A patent

describes a method using AB-8 macroporous resin for initial enrichment, followed by normal

phase silica gel column chromatography. The elution is performed with a gradient of

chloroform and methanol, yielding taxifolin with a purity of over 94%.

Conclusion
The most commercially significant sources of taxifolin are the wood and roots of larch species,

which contain high concentrations of the flavonoid. While conventional hot reflux extraction is

effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted

Extraction offer improved efficiency, reduced extraction times, and lower solvent consumption.

Supercritical Fluid Extraction represents an environmentally friendly alternative, though

optimization is critical. The choice of extraction method will depend on the desired scale, purity

requirements, and available equipment. Further purification via recrystallization or column

chromatography is necessary to achieve the high-purity taxifolin required for advanced

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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